molecular formula C9H10BrFN2 B1409541 N-(3-bromo-4-fluorophenyl)azetidin-3-amine CAS No. 1564542-86-4

N-(3-bromo-4-fluorophenyl)azetidin-3-amine

Cat. No.: B1409541
CAS No.: 1564542-86-4
M. Wt: 245.09 g/mol
InChI Key: WTXFYLYXMVVQAD-UHFFFAOYSA-N
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Description

N-(3-bromo-4-fluorophenyl)azetidin-3-amine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-fluorophenyl)azetidin-3-amine typically involves the formation of the azetidine ring followed by the introduction of the bromo and fluoro substituents on the phenyl ring. One common method involves the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic conditions to form the azetidine ring. Subsequent halogenation reactions introduce the bromo and fluoro groups on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalytic processes and controlled reaction conditions to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-fluorophenyl)azetidin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The azetidine ring can undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives.

    Ring-Opening Reactions: Due to the ring strain, the azetidine ring can undergo ring-opening reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted azetidines, phenyl derivatives, and ring-opened compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-bromo-4-fluorophenyl)azetidin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-bromo-4-fluorophenyl)azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-one: Another four-membered nitrogen-containing heterocycle with different substituents.

    3-chloro-4-fluorophenylazetidine: Similar structure with a chlorine substituent instead of bromine.

    N-(2-(6-bromo-2-methoxyquinolin-3-yl)-3-chloro-4-oxoazetidin-1-yl)isonicotinamide: A more complex azetidine derivative with additional functional groups.

Uniqueness

N-(3-bromo-4-fluorophenyl)azetidin-3-amine is unique due to the specific combination of bromo and fluoro substituents on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

N-(3-bromo-4-fluorophenyl)azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFN2/c10-8-3-6(1-2-9(8)11)13-7-4-12-5-7/h1-3,7,12-13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXFYLYXMVVQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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